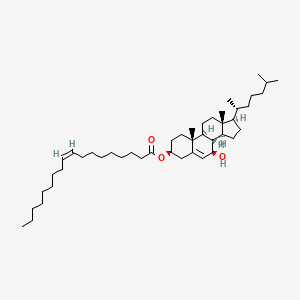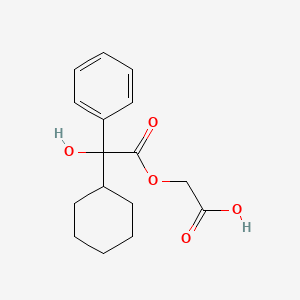
2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid is a chemical compound known for its role as an impurity in oxybutynin, a medication used to treat overactive bladder. This compound is characterized by its molecular formula C16H20O5 and a molecular weight of 292.33. It is a colorless thick oil and is soluble in solvents like DMSO and methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid involves the reaction of cyclohexene and benzoylformic acid ester in the presence of a Lewis acid . This method yields the desired ester, which can be further processed to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary based on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid has several scientific research applications:
Chemistry: Used as a reference standard and impurity in the study of oxybutynin and related compounds.
Biology: Investigated for its effects on gene expression and cell proliferation in bladder smooth muscle cells.
Medicine: Studied as an impurity in pharmaceutical formulations to understand its impact on drug efficacy and safety.
Industry: Utilized in the quality control and assurance processes for pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid involves its role as an inhibitor of cell proliferation and gene expression in bladder smooth muscle cells. The compound interacts with molecular targets and pathways that regulate these cellular processes, although the specific targets and pathways are not fully elucidated.
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: The parent compound from which 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyloxy)acetic Acid is derived.
2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific structural configuration and its role as an impurity in oxybutynin. This uniqueness makes it valuable for research and quality control in pharmaceutical applications.
Properties
IUPAC Name |
2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c17-14(18)11-21-15(19)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13,20H,2,5-6,9-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAJVQTUVNVZIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

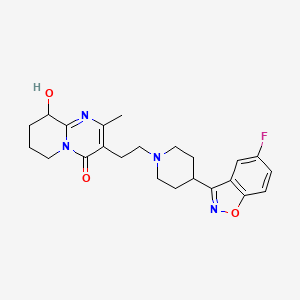
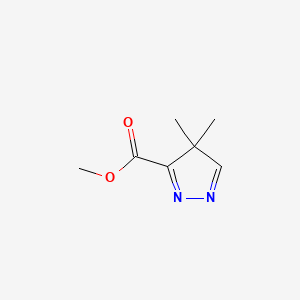
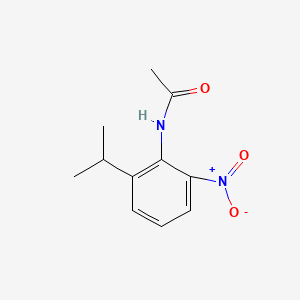
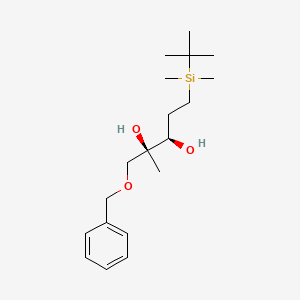
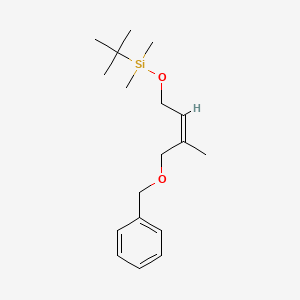
![[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584410.png)
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)
